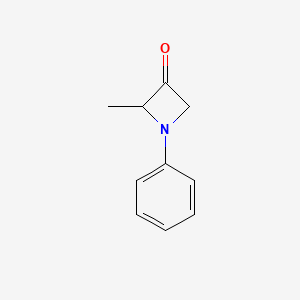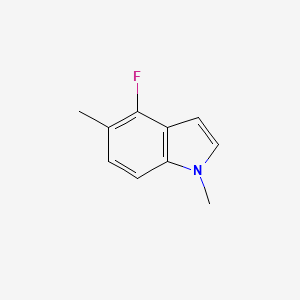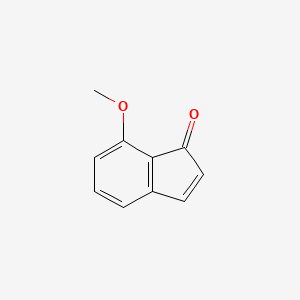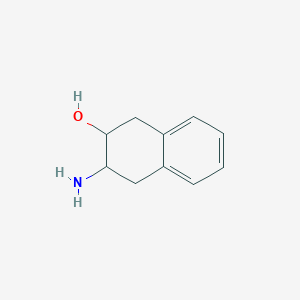
(3-Amino-1,2-phenylene)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-1,2-phenylene)dimethanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of benzene, where two hydroxymethyl groups and an amino group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1,2-phenylene)dimethanol typically involves the reduction of nitrobenzene derivatives followed by hydroxymethylation. One common method is the reduction of 3-nitrobenzyl alcohol to 3-aminobenzyl alcohol, which is then hydroxymethylated to yield this compound. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-1,2-phenylene)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include 3-amino-1,2-benzenedicarboxylic acid.
Reduction: Products may include 3-amino-1,2-benzenedimethanol.
Substitution: Products depend on the substituent introduced, such as 3-chloro-1,2-phenylene dimethanol.
Wissenschaftliche Forschungsanwendungen
(3-Amino-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Amino-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl groups can participate in oxidation-reduction reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Amino-1,3-phenylene)dimethanol
- (4-Amino-1,2-phenylene)dimethanol
- (3-Amino-1,4-phenylene)dimethanol
Uniqueness
(3-Amino-1,2-phenylene)dimethanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
[3-amino-2-(hydroxymethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKZPZDVVRJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)


![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
